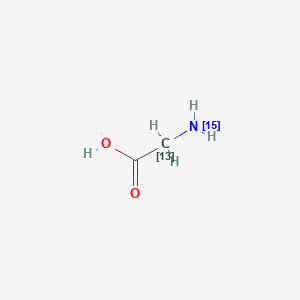

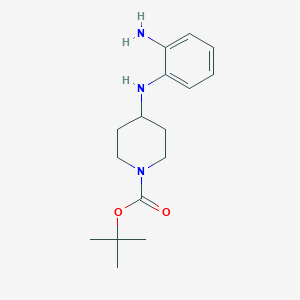

4-(2-Aminofenilamino)piperidin-1-carboxilato de tert-butilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate is a chemical intermediate that appears to be related to a family of compounds synthesized for various applications, including medicinal chemistry and material science. Although the specific compound is not directly mentioned in the provided papers, the structure suggests it is an amine derivative of piperidine with a tert-butyl ester group, which is a common motif in drug design due to its steric bulk that can influence the pharmacokinetic properties of pharmaceutical agents.

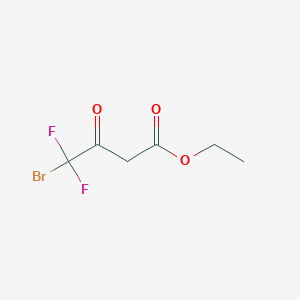

Synthesis Analysis

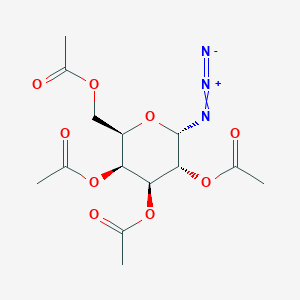

The synthesis of related compounds typically involves multi-step reactions starting from commercially available materials. For instance, tert-butyl 4-oxopiperidine-1-carboxylate is used as a starting material for synthesizing a series of Schiff base compounds, which are then characterized using spectroscopic methods such as FTIR, NMR, and X-ray crystallography . Another related compound, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, is synthesized through amination using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . These methods could potentially be adapted for the synthesis of tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular and crystal structure of synthesized compounds. For example, the structure of a related compound, (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, is characterized by X-ray analysis, revealing intramolecular hydrogen bonding that stabilizes the molecular structure . Density functional theory (DFT) is also employed to optimize molecular structures and predict properties such as intramolecular hydrogen bonding .

Chemical Reactions Analysis

The chemical reactivity of tert-butyl piperidine carboxylate derivatives can be inferred from the reactions they undergo. For instance, condensation reactions are used to synthesize oxadiazole derivatives , and nucleophilic substitution, oxidation, halogenation, and elimination reactions are employed to synthesize tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate . These reactions indicate that the tert-butyl piperidine carboxylate moiety can participate in various chemical transformations, which could be relevant for the synthesis and further functionalization of tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine carboxylate derivatives are characterized using various spectroscopic techniques. Compounds are typically analyzed using NMR, MS, FT-IR, and elemental analysis to confirm their structures . The crystallographic data provide insights into the solid-state structure, which can influence the physical properties such as solubility and melting point. Computational studies, including MEP and FMO analyses, offer predictions about the reactivity and interaction of these compounds with biological targets or other chemicals .

Aplicaciones Científicas De Investigación

Bloques de Construcción para la Síntesis Orgánica

Este compuesto sirve como un bloque de construcción o intermedio útil en la síntesis de varios compuestos orgánicos novedosos como amidas, sulfonamidas, bases de Mannich, bases de Schiff, tiazolidinonas, azetidinonas e imidazolinonas .

Intermediarios de Síntesis de Fármacos

También se utiliza como intermedio en la síntesis de fármacos. Por ejemplo, el 4-((2-metoxi-4-(metoxicarbonil)fenoxi)metil)piperidin-1-carboxilato de tert-butilo es un intermedio clave de Vandetanib, un medicamento utilizado para tratar ciertos tipos de cáncer .

Desarrollo de PROTAC

Otra aplicación es en el desarrollo de PROTAC (Químeras de Orientación a la Proteólisis) para la degradación de proteínas dirigida. Puede actuar como un enlace semiflexible en moléculas PROTAC .

Precursor para la Síntesis de Fentanilo

El compuesto se ha identificado como uno de los precursores en las rutas de síntesis más comunes para el fentanilo, que es un opioide sintético potente .

Safety and Hazards

Direcciones Futuras

This compound is used as an intermediate in the manufacture of fentanyl and its analogues . Given the ongoing opioid crisis in North America, there is a need for careful regulation and control of such substances . The future directions of this compound will likely be influenced by developments in the field of opioid research and regulation .

Mecanismo De Acción

Target of Action

Tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate, also known as 1-Boc-4-AP, is primarily used as an intermediate in the manufacture of fentanyl and various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl . These compounds are potent opioid receptor agonists, suggesting that the primary target of 1-Boc-4-AP and its derivatives is the opioid receptor.

Mode of Action

Fentanyl and its analogues are known to bind to the body’s opioid receptors, particularly the mu-opioid receptor, where they mimic the effects of endogenous opioids to induce analgesia and other effects .

Biochemical Pathways

The biochemical pathways affected by 1-Boc-4-AP would be expected to be similar to those affected by fentanyl and its analogues, given that 1-Boc-4-AP is a precursor to these compounds. Opioid receptors, when activated, inhibit the release of nociceptive (pain signal) neurotransmitters such as substance P, GABA, and noradrenaline. This inhibition can lead to analgesic effects .

Pharmacokinetics

Fentanyl, for example, is well-absorbed and widely distributed in the body, metabolized primarily by the liver, and excreted in urine .

Result of Action

As a precursor to fentanyl and related compounds, the molecular and cellular effects of 1-Boc-4-AP would be expected to be similar to those of its derivatives. These effects include analgesia, sedation, and respiratory depression, among others .

Action Environment

The action, efficacy, and stability of 1-Boc-4-AP are likely to be influenced by various environmental factors. For example, factors such as pH and temperature could potentially affect the stability of the compound. Furthermore, individual factors such as the user’s metabolic rate and the presence of other drugs could influence the compound’s efficacy and duration of action .

Disclaimer: Always follow safety guidelines when handling and using such compounds .

Propiedades

IUPAC Name |

tert-butyl 4-(2-aminoanilino)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-8-12(9-11-19)18-14-7-5-4-6-13(14)17/h4-7,12,18H,8-11,17H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMKZPZMTWAMLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464158 |

Source

|

| Record name | tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79099-00-6 |

Source

|

| Record name | tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1338960.png)

![N-Benzoyl-1-[2-O,4-C-methylene-5-O-(4,4'-dimethoxytrityl)-3-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-beta-D-ribofuranosyl]-5-methylcytosine](/img/structure/B1338969.png)

![4-[(1R)-2-[benzyl(methyl)amino]-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B1338974.png)

![2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1338976.png)